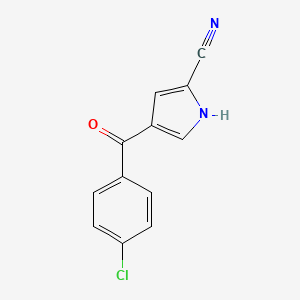

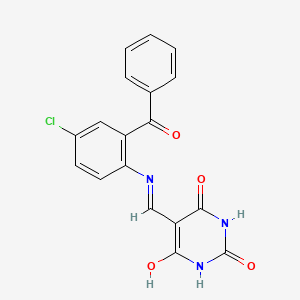

4-(4-chlorobenzoyl)-1H-pyrrole-2-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-(4-chlorobenzoyl)-1H-pyrrole-2-carbonitrile” is likely a synthetic organic compound. It is a derivative of pyrrole, which is a heterocyclic aromatic organic compound . The “4-chlorobenzoyl” group suggests the presence of a benzoyl group substituted with a chlorine atom .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through reactions involving acylation, substitution, or condensation .

Molecular Structure Analysis

The molecular structure of “this compound” would likely include a pyrrole ring, a benzoyl group, and a nitrile group .

Aplicaciones Científicas De Investigación

Conductive Polymers

Research by Sotzing et al. (1996) delved into the synthesis of derivatized bis(pyrrol-2-yl) arylenes, including compounds related to 4-(4-chlorobenzoyl)-1H-pyrrole-2-carbonitrile, for the development of conducting polymers through electropolymerization. These compounds exhibit low oxidation potentials, making them stable in their conducting form, which is significant for applications in electronic devices and materials science Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, Musgrave, 1996.

Heterocyclic Chemistry

Abdel-Razik (2004) explored reactions involving enaminonitrile with chlorocarbonyl isocyanate to produce a range of heterocyclic derivatives, including pyrrolo[3,4-f][1,3,5]triazepine and pyridazino[4,5-f][1,3,5]triazepine derivatives. This work highlights the versatility of related pyrrole carbonitriles in synthesizing complex heterocycles, which are crucial in pharmaceuticals and agrochemicals Abdel-Razik, 2004.

Organic Synthesis Methodologies

Bergner et al. (2009) reported on the cyclocondensation of alpha-aminonitriles with enones, leading to the formation of 3,4-dihydro-2H-pyrrole-2-carbonitriles and subsequently to 2,3,5-trisubstituted pyrroles. This research provides insights into the synthesis of polysubstituted pyrroles from pyrrole carbonitriles, showcasing the potential of these compounds in synthesizing valuable organic intermediates Bergner, Wiebe, Meyer, Opatz, 2009.

Mecanismo De Acción

Target of Action

The primary target of the compound 4-(4-chlorobenzoyl)-1H-pyrrole-2-carbonitrile is the enzyme 4-chlorobenzoyl CoA ligase . This enzyme plays a crucial role in the degradation of 4-chlorobenzoate, a type of chlorinated aromatic compound .

Mode of Action

It is likely that the compound binds to the enzyme and influences its activity, leading to changes in the metabolic processes involving 4-chlorobenzoate .

Biochemical Pathways

The compound this compound is involved in the biochemical pathway of 4-chlorobenzoate degradation . In this pathway, 4-chlorobenzoate is initially synthesized into 4-chlorobenzoyl coenzyme A (4-chlorobenzoyl CoA) from 4-chlorobenzoate, CoA, and ATP

Result of Action

Given its potential interaction with 4-chlorobenzoyl coa ligase, it may influence the metabolism of 4-chlorobenzoate and related compounds .

Propiedades

IUPAC Name |

4-(4-chlorobenzoyl)-1H-pyrrole-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClN2O/c13-10-3-1-8(2-4-10)12(16)9-5-11(6-14)15-7-9/h1-5,7,15H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOKYFCKCUKHXKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CNC(=C2)C#N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-(ethylthio)phenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2563499.png)

![Ethyl 2-(2-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamido)thiazol-4-yl)acetate](/img/structure/B2563501.png)

![3-((2-fluorobenzyl)thio)-7-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2563502.png)

![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide](/img/structure/B2563506.png)

![3-(2-chloro-6-fluorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2563510.png)

![Rac-(2r,3r)-3-[(1h-pyrazol-1-yl)methyl]oxolane-2-carbohydrazide](/img/structure/B2563514.png)

![2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B2563518.png)